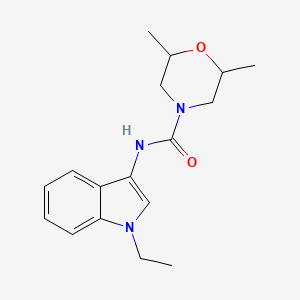![molecular formula C20H13ClFN3OS B6507060 N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-2-yl)methyl]benzamide CAS No. 942003-18-1](/img/structure/B6507060.png)
N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-2-yl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-2-yl)methyl]benzamide, also known as N-6-CBFMB, is a novel small molecule that has recently been developed for use in scientific research. N-6-CBFMB is a member of the benzothiazole family and has a number of interesting properties that make it a promising candidate for use in a variety of laboratory experiments.
作用机制
N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-2-yl)methyl]benzamide is thought to act as an inhibitor of acetylcholinesterase and cyclooxygenase-2 by binding to the active sites of these enzymes. This binding prevents the enzymes from performing their normal functions, resulting in a decrease in their activity. In the case of acetylcholinesterase, this leads to an increase in the levels of acetylcholine in the brain, which can have a number of beneficial effects. In the case of cyclooxygenase-2, this leads to a decrease in the production of prostaglandins, which can also have a number of beneficial effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function and memory. It has also been shown to reduce inflammation and to have a number of beneficial effects on heart health. In addition, this compound has been shown to have anti-cancer properties in animal studies, although further research is needed to confirm these findings.
实验室实验的优点和局限性
N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-2-yl)methyl]benzamide has a number of advantages for use in laboratory experiments. It is a relatively simple molecule to synthesize, and it is stable in a variety of solvents. In addition, it is relatively non-toxic and has a low cost, making it an attractive candidate for use in experiments. However, this compound does have some limitations. It has a relatively short half-life, which means that it must be used in experiments quickly before it begins to degrade. In addition, its effects may be limited in some experiments due to its low solubility.
未来方向
The potential future directions for research involving N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-2-yl)methyl]benzamide are numerous. Further research is needed to confirm the anti-cancer properties of this compound, as well as its potential for use in the treatment of neurological disorders such as Alzheimer’s disease. In addition, further research is needed to investigate the effects of this compound on other physiological processes such as inflammation and heart health. Finally, further research is needed to investigate the potential for this compound to be used in combination with other molecules to enhance its effects.
合成方法
N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-2-yl)methyl]benzamide is synthesized via a two-step process. The first step is the formation of the benzothiazole core, which is accomplished by reacting 6-chloro-1,3-benzothiazole with pyridine-2-ylmethylbenzene. This reaction is carried out in a solvent such as acetonitrile or dimethyl sulfoxide, and is catalyzed by a base such as sodium hydroxide. The second step is the addition of the 3-fluoro group, which is accomplished by reacting the benzothiazole core with 3-fluoro-N-methylbenzamide. This reaction is also carried out in a solvent such as acetonitrile or dimethyl sulfoxide, and is catalyzed by a base such as sodium hydroxide.
科学研究应用
N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-2-yl)methyl]benzamide has a number of potential applications in scientific research. It has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes this compound a potential candidate for use in studies of Alzheimer’s disease and other neurological disorders. In addition, this compound has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. This makes this compound a potential candidate for use in studies of inflammation and other related conditions.
属性
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN3OS/c21-14-7-8-17-18(11-14)27-20(24-17)25(12-16-6-1-2-9-23-16)19(26)13-4-3-5-15(22)10-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIXSYDWADWRBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,5-trimethyl-N-[(thiophen-3-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6506977.png)
![5-methyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B6506983.png)
![1-(4-fluorophenyl)-2-[3-(trifluoromethyl)benzenesulfonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B6506990.png)
![4-(4-chlorophenyl)-6-(2-methylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6507003.png)
![3-[4-amino-3-({[(2,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B6507005.png)
![(2Z)-6-hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6507009.png)
![N-[(4-methylphenyl)methyl]-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B6507016.png)
![N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6507021.png)

![N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-phenylbutanamide](/img/structure/B6507032.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride](/img/structure/B6507038.png)
![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}methanesulfonamide](/img/structure/B6507046.png)

